molecular formula C21H27ClN4O B2441322 (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone CAS No. 1286702-88-2

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone

Cat. No.: B2441322
CAS No.: 1286702-88-2
M. Wt: 386.92
InChI Key: LHQYRXMISMTBHY-UHFFFAOYSA-N
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Description

(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone is a synthetic organic compound, notable for its complex structure and potential applications in various scientific fields. This molecule consists of a pyrazolyl group linked to a piperazine ring, which is further connected to a cyclopentylmethanone moiety substituted with a chlorophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone can be achieved through multi-step organic synthesis:

  • Starting Materials

    • 1H-pyrazole

    • 2-bromoethylamine

    • Piperazine

    • 4-chlorocyclopentanone

    • Methanesulfonyl chloride

  • Step-by-Step Synthesis

    • Step 1: : Alkylation of 1H-pyrazole with 2-bromoethylamine to form 1-(2-(1H-pyrazol-1-yl)ethyl)amine.

    • Step 2: : The intermediate amine is then reacted with piperazine to yield 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine.

    • Step 3: : In the next step, the 4-chlorocyclopentanone is converted into its corresponding methanesulfonyl chloride derivative.

    • Step 4: : Finally, a nucleophilic substitution reaction between 4-(2-(1H-pyrazol-1-yl)ethyl)piperazine and the methanesulfonyl chloride derivative produces the target compound.

Industrial Production Methods

Industrial production often involves optimization of these steps to achieve higher yields and purity, possibly employing catalysts and automated synthesis systems. Scale-up procedures might also include continuous flow reactors for better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions:

  • Oxidation: : The piperazine ring may be oxidized under strong oxidative conditions.

  • Reduction: : The carbonyl group in the cyclopentylmethanone can be reduced to an alcohol.

  • Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Nucleophiles such as sodium methoxide or sodium thiolate.

Major Products Formed

  • Oxidation: : Oxidized derivatives of the piperazine ring.

  • Reduction: : Corresponding alcohol of the cyclopentylmethanone moiety.

  • Substitution: : Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

This compound has found applications in various fields due to its unique structure and chemical properties:

  • Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Potential bioactive molecule in pharmacological studies, particularly as a ligand for certain receptors.

  • Medicine: : Research into its potential therapeutic effects, possibly as an anti-inflammatory or anticancer agent.

  • Industry: : Utilized in the development of novel materials and polymers.

Comparison with Similar Compounds

Comparing this compound with other similar compounds highlights its uniqueness:

  • Similar Compounds

    • (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-phenylcyclopentyl)methanone

    • (4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(1-(4-fluorophenyl)cyclopentyl)methanone

  • Uniqueness: : The presence of the 4-chlorophenyl group in the cyclopentylmethanone moiety can significantly influence its chemical reactivity and biological activity, compared to analogs with different substituents.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN4O/c22-19-6-4-18(5-7-19)21(8-1-2-9-21)20(27)25-15-12-24(13-16-25)14-17-26-11-3-10-23-26/h3-7,10-11H,1-2,8-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQYRXMISMTBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCN(CC3)CCN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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